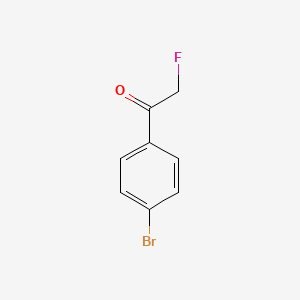

1-(4-Bromophenyl)-2-fluoro-ethanone

Description

BenchChem offers high-quality 1-(4-Bromophenyl)-2-fluoro-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-2-fluoro-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-fluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATCUTBZBAERHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CF)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434528 | |

| Record name | 1-(4-bromophenyl)-2-fluoro-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-30-5 | |

| Record name | 1-(4-Bromophenyl)-2-fluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromophenyl)-2-fluoro-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility & Applications of p-Bromophenacyl Fluoride

This guide provides an in-depth technical analysis of p-Bromophenacyl fluoride (specifically identified here as 2-fluoro-1-(4-bromophenyl)ethanone ), distinguishing it from its common precursor, p-Bromophenacyl bromide (PBPB).

Executive Summary & Chemical Identity

In the context of organic synthesis and analytical derivatization, precision in nomenclature is critical. p-Bromophenacyl fluoride is distinct from the widely used derivatizing agent p-Bromophenacyl bromide (PBPB) . While PBPB is a standard reagent for identifying carboxylic acids, p-Bromophenacyl fluoride is typically the product of a halogen exchange reaction (fluorination) or a specific intermediate in the synthesis of bioactive fluorinated phenones.

This guide addresses the solubility profile of p-Bromophenacyl fluoride (Structure A) to support researchers conducting halogen exchange syntheses (Finkelstein-type) or utilizing the compound as a fluorinated building block.

Structural Definition

-

Compound Name: p-Bromophenacyl fluoride

-

IUPAC Name: 2-fluoro-1-(4-bromophenyl)ethanone

-

Molecular Formula:

-

Precursor: p-Bromophenacyl bromide (2-bromo-1-(4-bromophenyl)ethanone)[1]

| Feature | p-Bromophenacyl Fluoride (Target) | p-Bromophenacyl Bromide (Reagent) |

| Alpha Substituent | Fluorine (-F) | Bromine (-Br) |

| Bond Polarization | High (C-F bond is highly polar) | Moderate (C-Br bond is polarizable) |

| Primary State | Crystalline Solid | Crystalline Solid (mp 109-110°C) |

| Primary Use | Fluorinated Intermediate, Biological Probe | Derivatization of Carboxylic Acids (HPLC) |

Solubility Profile in Organic Solvents

Understanding the solubility of p-Bromophenacyl fluoride requires analyzing its dipole-dipole interactions. The presence of the highly electronegative fluorine atom alpha to the carbonyl group increases the molecular dipole moment compared to its bromo-analog, enhancing solubility in polar aprotic solvents.

Solubility Data Table

Data is derived from empirical trends in

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | Acetonitrile (MeCN) | Excellent | Preferred solvent for synthesis and HPLC. High dielectric constant stabilizes the polar fluoroketone. |

| Polar Aprotic | Acetone | Excellent | Ideal for recrystallization or rapid dissolution. |

| Polar Aprotic | DMF / DMSO | High | Used for nucleophilic substitution reactions (e.g., synthesis from PBPB). |

| Chlorinated | Dichloromethane (DCM) | Good | Standard extraction solvent; solubilizes the compound via dipole interactions. |

| Alcoholic | Methanol / Ethanol | Moderate | Soluble, especially when warm. Caution: Prolonged heating in alcohols can lead to hemiacetal formation or solvolysis. |

| Non-Polar | Hexane / Heptane | Poor | Used as an anti-solvent to precipitate the product during purification. |

| Aqueous | Water | Insoluble | The hydrophobic bromophenyl ring dominates, preventing aqueous solubility. |

Critical Solubility Logic

-

The "Like Dissolves Like" Principle: The p-bromophenyl moiety is lipophilic, while the

-fluoroacetyl group is polar. Solvents like Acetonitrile and DCM bridge this gap effectively, accommodating both the aromatic ring and the polar functional group. -

Halogen Exchange Context: In the synthesis of p-Bromophenacyl fluoride from PBPB using Potassium Fluoride (KF), the reaction is often performed in Acetonitrile or Crown Ether/Solvent systems. The product (fluoride) remains soluble in MeCN, while the byproduct (KBr) precipitates, driving the reaction forward.

Experimental Workflows

Protocol A: Synthesis & Solubilization (Halogen Exchange)

Objective: Convert p-Bromophenacyl bromide to p-Bromophenacyl fluoride and solubilize for purification.

Reagents:

-

Potassium Fluoride (KF) (Anhydrous)

-

18-Crown-6 (Phase Transfer Catalyst)

-

Solvent: Acetonitrile (Dry)[3]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of PBPB in dry Acetonitrile (concentration ~0.1 M). The starting material should dissolve completely at room temperature.

-

Activation: Add 1.5 eq of anhydrous KF and 0.1 eq of 18-Crown-6.

-

Note: KF is insoluble in Acetonitrile. The Crown Ether solubilizes fluoride ions, pulling them into the organic phase to react.

-

-

Reaction: Reflux at 80°C for 4-6 hours.

-

Monitoring: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). The Fluoride product will typically be more polar (lower

) than the Bromide precursor.

-

-

Work-up (Solubility Differential):

-

Cool the mixture. The byproduct (KBr) will settle as a white precipitate.

-

Filtration: Filter off the insoluble KBr. The filtrate contains the dissolved p-Bromophenacyl fluoride.

-

Solvent Swap: Evaporate Acetonitrile. Redissolve the residue in DCM (High solubility) and wash with water (to remove excess KF/Crown ether).

-

Protocol B: HPLC Preparation

Objective: Prepare a standard solution for analytical characterization.

-

Weighing: Accurately weigh 10 mg of p-Bromophenacyl fluoride.

-

Primary Solubilization: Add 1 mL of HPLC-grade Acetonitrile . Vortex for 30 seconds.

-

Observation: Solution should be clear and colorless.

-

-

Dilution: Dilute to desired concentration using 50:50 Acetonitrile:Water.

-

Caution: Ensure the organic ratio remains high enough (>40%) to prevent precipitation of the hydrophobic aromatic ring.

-

Visualizing the Chemistry

The following diagram illustrates the synthesis pathway and the solubility-based purification logic.

Figure 1: Solubility-driven synthesis and purification workflow for p-Bromophenacyl fluoride.

References

-

Thermo Fisher Scientific. p-Bromophenacyl-8™ Reagent (PBPB) Instructions. Retrieved from

-

PubChem. 4-Bromophenacyl bromide (Compound Summary). National Library of Medicine. Retrieved from

-

Organic Syntheses. p-Bromophenacyl Bromide Synthesis Protocol. Org.[4][5][6] Synth. 1929, 9, 20. Retrieved from

-

Pokras, H. H., & Bernstein, H. I. (1943). The Reaction of p-Bromophenacyl Bromide with Chloride Ion.[7] Journal of the American Chemical Society.[6] (Context for Halogen Exchange). Retrieved from

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General solubility rules for -halo ketones).

Sources

- 1. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of 4-Bromo-α-fluoroacetophenone in Synthesis

An In-Depth Technical Guide to 4-Bromo-α-fluoroacetophenone: Sourcing, Characterization, and Application for Drug Discovery Professionals

4-Bromo-α-fluoroacetophenone is a halogenated aromatic ketone that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure is distinguished by three key reactive sites: the brominated phenyl ring, the electrophilic carbonyl group, and the α-fluorinated carbon. This unique combination of functional groups makes it an indispensable intermediate in the synthesis of a wide array of pharmacologically active molecules and advanced materials.[1][2]

For researchers and drug development professionals, the strategic incorporation of the fluoromethyl ketone moiety can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[3][4] Consequently, this reagent is frequently employed in the development of novel anti-inflammatory agents, anti-cancer therapeutics, and agrochemicals.[2] This guide provides a senior application scientist's perspective on vendor qualification, analytical validation, safe handling, and a key synthetic application of this pivotal compound.

Part 1: Vendor Qualification and Sourcing Strategy

The success of any synthesis is predicated on the quality of its starting materials. For a reactive intermediate like 4-bromo-α-fluoroacetophenone, rigorous vendor qualification is not merely a procedural step but a critical risk mitigation strategy. The primary concerns are purity, consistency, and the presence of residual starting materials or by-products from its synthesis (e.g., dibrominated or non-fluorinated species).

Pillar 1: Purity and Analytical Verification

A vendor's stated purity (e.g., >97%, >98%) must be independently verifiable. The Certificate of Analysis (CoA) should be considered a starting point.

-

Identity Confirmation : The primary structure must be confirmed. ¹H NMR, ¹³C NMR, and ¹⁹F NMR are non-negotiable. The presence and correct splitting pattern of the α-fluorine is a critical checkpoint.

-

Purity Assessment : High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the percentage purity and identifying impurities.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.

-

Residual Solvents : The CoA should ideally include information on residual solvents, which can interfere with sensitive downstream reactions.

Pillar 2: Documentation and Supply Chain Integrity

Reliable vendors provide comprehensive documentation and transparency.

-

Safety Data Sheet (SDS) : A thorough SDS is mandatory for ensuring safe handling, storage, and disposal.[5][6][7] It details necessary personal protective equipment (PPE), first aid measures, and hazard classifications.

-

Batch-to-Batch Consistency : For long-term projects and drug development campaigns, consistency is paramount. Inquire about the vendor's quality management system and their ability to provide material from the same batch or guarantee similar purity profiles across different batches.

-

Scalability : Ensure the vendor can supply the required quantities, from laboratory-scale grams to pilot-plant kilograms, as the project progresses.

Comparative Analysis of Commercial Suppliers

The following table summarizes offerings for various isomers of bromo-fluoroacetophenone from prominent chemical vendors. Researchers must pay close attention to the specific CAS number to ensure they procure the correct isomer for their synthetic route.

| Vendor | Product Name | CAS Number | Purity | Form | Key Considerations |

| Sigma-Aldrich / Merck | 2-Bromo-4′-fluoroacetophenone | 403-29-2 | 97% | Solid | Extensive safety and property data available. |

| Sigma-Aldrich / Merck | 4-Bromo-2-fluoroacetophenone | 625446-22-2 | Not specified | Solid | Sold for early discovery; buyer must confirm identity and purity.[8][9] |

| Thermo Scientific Chemicals | 2-Bromo-4'-fluoroacetophenone | 403-29-2 | 97% | Solid | Formerly part of the Alfa Aesar portfolio; specified as soluble in methanol.[10] |

| Thermo Scientific Chemicals | 4'-Bromo-2'-fluoroacetophenone | 625446-22-2 | 96% | Not specified | Also a legacy Alfa Aesar product.[11] |

| Thermo Scientific Chemicals | 3'-Bromo-4'-fluoroacetophenone | 1007-15-4 | ≥98% | Solid | Melting point and boiling point data provided.[12] |

| TCI America | 2-Bromo-4'-fluoroacetophenone | 403-29-2 | >97.0% (GC) | Powder/Crystal | Also known as 4-Fluorophenacyl Bromide.[13] |

| Chem-Impex | 2-Bromo-4'-fluoroacetophenone | 403-29-2 | ≥98% (HPLC) | Crystalline Powder | Marketed for pharmaceutical and agrochemical research.[2] |

Note: The term "α-fluoro" can be ambiguous. It is crucial to verify the structure against the CAS number. For this guide, we will focus on 2-Bromo-1-(4-fluorophenyl)ethanone (CAS 403-29-2) as a representative example.

Logical Workflow for Vendor Selection

The process of selecting and qualifying a vendor can be systematized to ensure consistent quality. The following diagram illustrates this workflow.

Sources

- 1. Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application_Chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ossila.com [ossila.com]

- 5. lobachemie.com [lobachemie.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 4-Bromo-2-fluoroacetophenone 625446-22-2 [sigmaaldrich.com]

- 9. 4-Bromo-2-fluoroacetophenone 625446-22-2 [sigmaaldrich.com]

- 10. 2-Bromo-4'-fluoroacetophenone, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 4'-Bromo-2'-fluoroacetophenone, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. 3'-Bromo-4'-fluoroacetophenone, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 13. 2-Bromo-4'-fluoroacetophenone | 403-29-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 1-(4-Bromophenyl)-2-fluoro-ethanone

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(4-Bromophenyl)-2-fluoro-ethanone from 4-bromoacetophenone. The strategic incorporation of a fluorine atom at the α-position of a ketone moiety is a pivotal transformation in medicinal chemistry and drug development, often enhancing metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1] This guide details a reliable method utilizing the electrophilic fluorinating agent Selectfluor™ (F-TEDA-BF₄), prized for its stability, efficiency, and comparative safety.[2][3][4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and outline the necessary safety precautions and characterization techniques.

Introduction: The Significance of α-Fluoroketones

α-Fluoroketones are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[5] Their unique electronic properties make them valuable intermediates and, in some cases, potent enzyme inhibitors.[6][7] The synthesis of these compounds, however, requires careful selection of fluorinating agents to ensure high yields and regioselectivity while maintaining a favorable safety profile. Historically, the use of reagents like molecular fluorine (F₂) posed significant handling challenges due to its high toxicity and reactivity.[2] The development of modern electrophilic N-F fluorinating agents, such as Selectfluor™, has revolutionized this field by providing a stable, crystalline, and easy-to-handle source of electrophilic fluorine.[1][2][4][8]

This protocol focuses on the direct α-fluorination of 4-bromoacetophenone, a common starting material in organic synthesis.[9][10][11] The resulting product, 1-(4-Bromophenyl)-2-fluoro-ethanone, serves as a versatile intermediate for further synthetic elaborations.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route involves the direct electrophilic fluorination of the enol or enolate form of 4-bromoacetophenone using Selectfluor™. The reaction proceeds via the formation of an enolate intermediate in the presence of an acid catalyst, which then attacks the electrophilic fluorine atom of Selectfluor™.[8][12]

Reaction Scheme:

The mechanism is predicated on the initial acid-catalyzed tautomerization of the ketone to its enol form. This enol, being electron-rich, acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor™ reagent. This step is typically the rate-determining step of the reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-(4-Bromophenyl)-2-fluoro-ethanone.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| 4-Bromoacetophenone | ≥98.0% | Sigma-Aldrich | 99-90-1 |

| Selectfluor™ | Reagent Grade | Sigma-Aldrich | 140681-55-6 |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-05-8 |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ≥98.5% | Sigma-Aldrich | 6192-52-5 |

| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | Fisher Scientific | 75-09-2 |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Fisher Scientific | 144-55-8 |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich | 7487-88-9 |

| Silica Gel | 230-400 mesh | Sigma-Aldrich | 7631-86-9 |

| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |

| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Detailed Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (2.00 g, 10.0 mmol, 1.0 equiv.).

-

Dissolution: Add anhydrous acetonitrile (40 mL) to the flask and stir until the 4-bromoacetophenone is completely dissolved.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equiv.) to the solution. Stir for 5 minutes at room temperature to facilitate the formation of the enol.

-

Fluorinating Agent Addition: Carefully add Selectfluor™ (4.25 g, 12.0 mmol, 1.2 equiv.) to the reaction mixture in one portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer to a 250 mL separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid, followed by brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexanes, to afford 1-(4-Bromophenyl)-2-fluoro-ethanone as a white to off-white solid.[8]

Characterization

-

Yield: Typically 75-85%.

-

¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 8.8 Hz, 2H), 7.68 (d, J = 8.8 Hz, 2H), 5.45 (d, J = 47.6 Hz, 2H).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -231.5 (t, J = 47.6 Hz).

-

¹³C NMR (101 MHz, CDCl₃): δ 190.2 (d, J = 18.2 Hz), 132.4, 130.1, 129.8, 129.2, 82.9 (d, J = 181.8 Hz).

-

Melting Point: 49-52 °C.[11]

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling the reagents.[13][14]

Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.[13]

Reagent-Specific Precautions:

-

Selectfluor™: While significantly safer than many other fluorinating agents, Selectfluor™ is an oxidizing agent and may cause skin and eye irritation.[2][13] Avoid inhalation of dust and contact with skin and eyes.[13][14] Store in a cool, dry place away from combustible materials.[2][13]

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

-

Dichloromethane: Potential carcinogen. Use with adequate ventilation.

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 1-(4-Bromophenyl)-2-fluoro-ethanone.

Caption: Workflow for the synthesis of 1-(4-Bromophenyl)-2-fluoro-ethanone.

Reaction Mechanism

The diagram below outlines the proposed mechanism for the acid-catalyzed α-fluorination of 4-bromoacetophenone.

Caption: Proposed mechanism for the α-fluorination of 4-bromoacetophenone.

Conclusion

The protocol described herein offers a reliable and efficient method for the synthesis of 1-(4-Bromophenyl)-2-fluoro-ethanone. The use of Selectfluor™ provides a significant advantage in terms of safety and ease of handling compared to traditional fluorinating agents. This application note serves as a valuable resource for researchers in medicinal chemistry and drug development, providing a solid foundation for the synthesis of α-fluorinated ketones and their subsequent application in the development of novel therapeutics.

References

-

Selectfluor - Common Organic Chemistry. Available at: [Link]

-

Enantioselective Electrophilic Fluorination - Chemistry | Illinois. Available at: [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. Available at: [Link]

-

Selectfluor - Grokipedia. Available at: [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Available at: [Link]

-

Synthesis of α-Fluoroketones from Vinyl Azides and Mechanism Interrogation. Available at: [Link]

-

Nitrogen-Based Fluorinating Agents - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. Available at: [Link]

-

4-bromoacetophenone - Organic Syntheses Procedure. Available at: [Link]

-

Methods for the Synthesis of α,α-Difluoroketones - The University of Brighton. Available at: [Link]

-

Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions - PMC. Available at: [Link]

-

Understanding reaction mechanisms and structure/reactivity relationships in the electrophilic fluorination of enol esters - University of Strathclyde. Available at: [Link]

-

18: Reactions of Enolate Ions and Enols. Available at: [Link]

-

Solvent Directing Immediate Fluorination of Aromatic Ketones Using 1-Fluoro-4-Hydroxy-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate) - ResearchGate. Available at: [Link]

-

Conformational preferences of α-fluoroketones may influence their reactivity. Available at: [Link]

-

Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

-

Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates - ResearchGate. Available at: [Link]

-

A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with - Organic Syntheses Procedure. Available at: [Link]

-

2 - Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

- CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone - Google Patents.

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem. Available at: [Link]

- US4766261A - Purification of fluorocarbons - Google Patents.

-

Fluorination effects probed in 4-fluoroacetophenone and its monohydrate - RSC Publishing. Available at: [Link]

-

The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases - White Rose Research Online. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Selectfluor [commonorganicchemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. research.brighton.ac.uk [research.brighton.ac.uk]

- 7. α-Fluoroketones for Drug Discovery - Enamine [enamine.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4 -Bromoacetophenone for synthesis 99-90-1 [sigmaaldrich.com]

- 12. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]

- 13. echemi.com [echemi.com]

- 14. aksci.com [aksci.com]

Application Notes and Protocols: Halex Reaction Conditions for the Synthesis of p-Bromophenacyl Fluoride

Introduction

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug development. Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] Specifically, α-fluorinated ketones, such as p-bromophenacyl fluoride (also known as 2-bromo-4'-fluoroacetophenone), are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents and novel anticancer compounds.[2]

The Halex (Halogen Exchange) reaction is a powerful and industrially significant method for the synthesis of aryl fluorides.[3][4][5] This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a halogen, typically chlorine or bromine, with a fluoride ion.[3][6] This document provides a detailed guide to the reaction conditions, mechanism, and a step-by-step protocol for the synthesis of p-bromophenacyl fluoride via the Halex reaction, tailored for researchers, scientists, and drug development professionals.

Reaction Mechanism and Key Principles

The Halex reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[6][7] The rate-determining step is the addition of a fluoride anion to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][7] The subsequent expulsion of the leaving group (in this case, bromide) yields the desired aryl fluoride. The presence of electron-withdrawing groups, such as the acetyl group in the para position of the starting material, is crucial for activating the aromatic ring towards nucleophilic attack.[7]

Caption: Mechanism of the Halex Reaction.

Critical Reaction Parameters

Successful and efficient synthesis via the Halex reaction is contingent on the careful optimization of several key parameters.

Fluoride Source and Preparation

Potassium fluoride (KF) is the most commonly used and cost-effective fluoride source for the Halex reaction.[8][9] However, the reactivity of KF is highly dependent on its physical properties.

-

Anhydrous Conditions: The presence of water significantly reduces the nucleophilicity of the fluoride ion through hydration.[10] Therefore, it is imperative to use anhydrous KF. This can be achieved by heating commercially available KF at high temperatures (e.g., 180-210°C) for an extended period or through azeotropic distillation.[11]

-

Spray-Dried Potassium Fluoride: Spray-dried KF is often preferred due to its small particle size (10-20 μm) and high surface area (1.3 m²/g), which enhances its reactivity and leads to higher yields and selectivity.[12][13] In contrast, calcined KF has a much larger particle size and lower surface area, resulting in poorer fluorinating power.[12]

Other fluoride sources like cesium fluoride (CsF) or tetraalkylammonium fluorides can be more soluble and reactive but are also more expensive.[3][4]

Solvent Selection

The choice of solvent is critical for the Halex reaction. Polar aprotic solvents are preferred as they can solvate the potassium cation, leaving the fluoride anion more "naked" and nucleophilic.[6][7]

-

Common Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane are commonly used solvents for Halex reactions.[4][5]

-

Temperature Considerations: These reactions are typically carried out at elevated temperatures, often between 150-250°C, to facilitate the reaction.[4] The chosen solvent should have a boiling point suitable for the desired reaction temperature.

Phase-Transfer Catalysts

Due to the low solubility of KF in many organic solvents, phase-transfer catalysts (PTCs) are often employed to enhance the reaction rate.[3][7] PTCs facilitate the transfer of the fluoride anion from the solid phase to the organic phase where the reaction occurs.

-

Quaternary Ammonium and Phosphonium Salts: Tetraalkylammonium salts (e.g., tetrabutylammonium chloride) and tetraphenylphosphonium bromide are effective PTCs.[14][15][16]

-

Crown Ethers: Crown ethers can also be used to sequester the potassium ion, thereby increasing the effective concentration and reactivity of the fluoride anion.[13]

Summary of Optimized Reaction Conditions

| Parameter | Recommended Condition | Rationale |

| Fluoride Source | Spray-dried, anhydrous Potassium Fluoride (KF) | High surface area and reactivity; cost-effective.[9][12] |

| Starting Material | p-Bromophenacyl bromide | The bromo-substituent is a good leaving group. |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane | Polar aprotic solvent that enhances fluoride nucleophilicity.[4][7] |

| Catalyst | Tetraphenylphosphonium bromide or a quaternary ammonium salt | Facilitates the transfer of fluoride ions into the organic phase.[15][16] |

| Temperature | 150 - 220°C | Provides sufficient energy to overcome the activation barrier.[4] |

| Reaction Time | 1.5 - 5.5 hours | Monitored by TLC or GC for completion.[7][9] |

Experimental Protocol: Synthesis of p-Bromophenacyl Fluoride

This protocol details a representative procedure for the synthesis of p-bromophenacyl fluoride using the Halex reaction.

Materials and Reagents

-

p-Bromophenacyl bromide

-

Spray-dried anhydrous potassium fluoride (KF)

-

Tetraphenylphosphonium bromide (TPPB)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer or thermocouple

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Caption: Experimental workflow for p-bromophenacyl fluoride synthesis.

Step-by-Step Procedure

-

Reaction Setup:

-

In a dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add p-bromophenacyl bromide (1.0 eq), spray-dried anhydrous potassium fluoride (2.0 eq), and tetraphenylphosphonium bromide (0.1 eq).

-

Add anhydrous dimethyl sulfoxide to the flask. The amount of solvent should be sufficient to ensure effective stirring.

-

-

Reaction Execution:

-

Begin stirring the mixture and heat the flask to 180°C using a heating mantle.

-

Maintain this temperature and continue stirring. Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine to remove any remaining DMSO.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure p-bromophenacyl fluoride.[17]

-

Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry.[17]

-

Troubleshooting and Safety Considerations

-

Low Yield: If the yield is low, ensure that the potassium fluoride was completely anhydrous and that the reaction temperature was maintained. Increasing the amount of phase-transfer catalyst or reaction time may also improve the yield.

-

Side Reactions: The formation of byproducts can occur, particularly if the reaction temperature is too high or if there are impurities in the starting materials. Careful control of the reaction conditions is crucial.

-

Safety: The Halex reaction is exothermic and involves high temperatures.[7] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Conclusion

The Halex reaction is a robust and versatile method for the synthesis of p-bromophenacyl fluoride and other valuable fluoroaromatic compounds. By carefully controlling the reaction conditions, particularly the choice and preparation of the fluoride source, solvent, and the use of a phase-transfer catalyst, high yields of the desired product can be achieved. This application note provides a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.

References

- Halex Reaction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Halex process - Grokipedia.

- Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing).

- Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers - MDPI.

- Fluorination of Medicinal Compounds - The Halex Reaction - ChemTube3D.

-

Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing). Available from: [Link]

- Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines - PMC - NIH.

- A combination of directing groups and chiral anion phase-transfer catalysis for enantioselective fluorination of alkenes | PNAS.

- Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions - SciSpace.

- C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC.

- Halex reaction - ResearchGate.

- 2-Bromo-4'-fluoroacetophenone synthesis - ChemicalBook.

- Potassium fluoride - Wikipedia.

- Halex process - Wikipedia.

- Fluoride Sources for Halex Reactions - Scientific Update - UK.

- Renewable Reagent for Nucleophilic Fluorination - PMC - NIH.

- n-HEXYL FLUORIDE - Organic Syntheses Procedure.

- Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters - ACS Publications.

- Method for producing anhydrous potassium fluoride for organic fluorine compound synthesis - Google Patents.

- Method for producing anhydrous potassium fluoride for synthesis of organofluorine compounds - Google Patents.

- General modes of halex fluorinations and our study. - ResearchGate.

- 2'-BROMO-4'-FLUOROACETOPHENONE synthesis - chemicalbook.

- Catalysis in halogen exchange reactions - Google Patents.

- 14.3. With Potassium Fluoride and Potassium Hydrogen Fluoride.

- Mastering Organic Synthesis with 2-Bromo-4'-fluoroacetophenone.

- Halex Comparative Reaction - gChem.

- Synthesis of α-bromo-2-fluoroacetophenone - PrepChem.com.

- Potassium Fluoride, uses, solubility and formula.

- Recent advances in green fluorine chemistry.

Sources

- 1. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 4. Halex process - Wikipedia [en.wikipedia.org]

- 5. gchemglobal.com [gchemglobal.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Potassium fluoride - Wikipedia [en.wikipedia.org]

- 9. US6046358A - Catalysis in halogen exchange reactions - Google Patents [patents.google.com]

- 10. scientificupdate.com [scientificupdate.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. scispace.com [scispace.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. 2-Bromo-4'-fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Fluorination of 2,4'-Dibromoacetophenone using Potassium Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and development. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 2-Bromo-4'-fluoroacetophenone is a valuable building block in the synthesis of various pharmaceutical compounds and agrochemicals.[3][4] This application note provides a detailed guide to the nucleophilic fluorination of 2,4'-dibromoacetophenone using potassium fluoride (KF), a cost-effective and readily available fluorinating agent.[5]

Mechanistic Insights: The Halex Reaction and the Role of Phase-Transfer Catalysis

The conversion of 2,4'-dibromoacetophenone to 2-bromo-4'-fluoroacetophenone proceeds via a nucleophilic aromatic substitution (SNAr) reaction, commonly referred to as a halogen exchange (Halex) reaction.[6] In this process, the fluoride ion displaces the bromide ion on the aromatic ring.

A significant challenge in using potassium fluoride is its high lattice energy and poor solubility in aprotic organic solvents typically used for these reactions.[5][7] To overcome this, a phase-transfer catalyst (PTC) is often employed. The PTC, typically a quaternary ammonium salt or a crown ether, facilitates the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the reaction occurs.[1][2][8][9] The catalyst forms a complex with the potassium ion, allowing the "naked" and more nucleophilic fluoride ion to be soluble in the organic solvent.[1][10]

The selection of the solvent is also critical. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred as they can solvate the cationic part of the PTC-KF complex, further enhancing the reactivity of the fluoride ion.[1][2]

Experimental Protocol: Synthesis of 2-Bromo-4'-fluoroacetophenone

This protocol outlines a general procedure for the fluorination of 2,4'-dibromoacetophenone. Optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup.

Materials:

-

2,4'-Dibromoacetophenone

-

Potassium Fluoride (spray-dried or anhydrous)

-

Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, 18-Crown-6)

-

Anhydrous Solvent (e.g., DMF, DMSO, Acetonitrile)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for column chromatography)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2,4'-dibromoacetophenone, spray-dried potassium fluoride (2-3 equivalents), and the phase-transfer catalyst (0.1-0.2 equivalents).

-

Solvent Addition: Add the anhydrous polar aprotic solvent to the flask.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80-150 °C). The optimal temperature will depend on the chosen solvent and catalyst.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[11]

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure 2-bromo-4'-fluoroacetophenone.[11]

Data Presentation: Critical Reaction Parameters

The success of the fluorination reaction is highly dependent on several key parameters. The following table summarizes these variables and their potential impact on the reaction outcome.

| Parameter | Recommended Range/Options | Rationale and Impact on Reaction |

| Potassium Fluoride | Spray-dried or anhydrous, 2-3 equivalents | The reactivity of KF is highly dependent on its physical form. Spray-dried KF has a higher surface area and is less hygroscopic, leading to better results.[2] An excess is used to drive the reaction to completion. |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB), 18-Crown-6, 0.1-0.2 equivalents | Essential for solubilizing the fluoride ion in the organic solvent. The choice of catalyst can significantly affect the reaction rate and yield.[1][8] |

| Solvent | Anhydrous DMF, DMSO, Acetonitrile | Polar aprotic solvents are crucial for solvating the cation of the PTC-KF complex, thereby increasing the nucleophilicity of the fluoride anion.[1][2] |

| Temperature | 80 - 150 °C | Higher temperatures generally increase the reaction rate. The optimal temperature is a balance between reaction speed and potential side reactions or decomposition. |

| Reaction Time | 2 - 24 hours | The time required for completion depends on the substrate, temperature, and catalyst efficiency. Reaction progress should be monitored. |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-bromo-4'-fluoroacetophenone.

Caption: Workflow for the synthesis of 2-bromo-4'-fluoroacetophenone.

Analytical Characterization of 2-Bromo-4'-fluoroacetophenone

The identity and purity of the synthesized 2-bromo-4'-fluoroacetophenone should be confirmed by standard analytical techniques.

-

Appearance: White to off-white crystalline solid.[3]

-

Melting Point: 47-49 °C (literature value)[14]

-

1H NMR: Spectral data should be consistent with the structure.[15][16]

-

FTIR: Characteristic peaks for the carbonyl group and C-F bond should be present.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.[15]

Conclusion

The fluorination of 2,4'-dibromoacetophenone using potassium fluoride in the presence of a phase-transfer catalyst is an effective and practical method for the synthesis of the valuable intermediate, 2-bromo-4'-fluoroacetophenone. Careful selection of the reaction conditions, including the form of KF, the catalyst, solvent, and temperature, is crucial for achieving high yields and purity. This application note provides a comprehensive guide for researchers to successfully perform this important transformation in a laboratory setting.

References

-

Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. ResearchGate. Available at: [Link]

-

Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society. Available at: [Link]

-

A new route to nucleophilic substitution with potassium fluoride. University of Oxford Department of Chemistry. Available at: [Link]

-

Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. University of Oxford. Available at: [Link]

-

Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society. Available at: [Link]

-

2-Bromo-4'-fluoroacetophenone. SpectraBase. Available at: [Link]

-

Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone. PrepChem.com. Available at: [Link]

-

With Potassium Fluoride and Potassium Hydrogen Fluoride. Science of Synthesis. Available at: [Link]

-

Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace. Available at: [Link]

-

Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. ResearchGate. Available at: [Link]

- A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). Google Patents.

-

Nucleophilic Fluorination by F-. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

-

Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. Scilit. Available at: [Link]

-

Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Derivatives. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Page loading... [wap.guidechem.com]

- 4. innospk.com [innospk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. 2-Bromo-4'-fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 12. 2′-Bromo-4′-fluoroacetophenone, CAS 1006-39-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. 2-溴-4′-氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 2'-BROMO-4'-FLUOROACETOPHENONE(1006-39-9) 1H NMR spectrum [chemicalbook.com]

Introduction: The Strategic Importance of the α-Fluoro Ketone Motif

An Application Guide to Phase Transfer Catalysis for the α-Fluorination of Acetophenones

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made organofluorine compounds indispensable in modern drug discovery and materials science.[1] Specifically, the α-fluoro carbonyl moiety, found in α-fluorinated acetophenones, is a key structural motif that can enhance metabolic stability, modulate acidity, and enforce specific molecular conformations. Phase Transfer Catalysis (PTC) has emerged as a powerful and operationally simple methodology to achieve this transformation, offering mild reaction conditions and avoiding the need for expensive or hazardous reagents.[1][2] This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and expert insights into the PTC-mediated α-fluorination of acetophenones.

Core Principle: Overcoming Immiscibility with Phase Transfer Catalysis

The fundamental challenge in the α-fluorination of an organic-soluble substrate like acetophenone is its reaction with an inorganic base and an electrophilic fluorinating agent, which often have poor solubility in common organic solvents. Phase Transfer Catalysis elegantly solves this problem by using a catalyst (typically a quaternary ammonium or phosphonium salt) to transport the reactive anion (the base) from its native solid or aqueous phase into the organic phase where the reaction can occur.[2]

The catalytic cycle proceeds through several key steps:

-

Anion exchange at the phase interface.

-

Transport of the reactive anion into the organic phase by the lipophilic catalyst.

-

Deprotonation of the acetophenone at the α-position to form an enolate.

-

Electrophilic attack by the enolate on the fluorine source.

-

Regeneration of the catalyst, which returns to the interface to begin a new cycle.

Caption: A diagram illustrating the phase transfer catalytic cycle for the α-fluorination of acetophenones.

Key Reagents and Their Roles

The Substrate: Acetophenones

The reaction is broadly applicable to a range of substituted acetophenones. The acidity of the α-proton is a key factor; electron-withdrawing groups on the aromatic ring can increase this acidity and facilitate deprotonation, while electron-donating groups may slow the reaction.

The Fluorinating Agent: Electrophilic "F⁺" Sources

Modern PTC fluorinations predominantly use stable, solid electrophilic fluorinating agents. These reagents are safer and easier to handle than alternatives like elemental fluorine.[3]

-

N-Fluorobenzenesulfonimide (NFSI): A crystalline, commercially available solid, NFSI is one of the most widely used reagents for this transformation.[4][5] It is relatively mild and compatible with a variety of functional groups.

-

Selectfluor® (F-TEDA-BF₄): This is a more powerful electrophilic fluorinating agent belonging to the class of quaternary ammonium N-F reagents.[3] It is highly effective but may require careful optimization to avoid side reactions.[6]

The Phase Transfer Catalyst

The choice of catalyst is crucial for reaction efficiency and, in asymmetric variants, for enantioselectivity.

-

Quaternary Ammonium Salts: Simple salts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are effective and inexpensive for standard racemic fluorinations.

-

Chiral Phase Transfer Catalysts: For asymmetric synthesis, catalysts derived from cinchona alkaloids or BINOL are frequently employed.[7][8] These catalysts create a chiral ion pair with the enolate in the organic phase, directing the attack of the fluorinating agent to one face of the nucleophile, thereby inducing enantioselectivity.[1] Bifunctional catalysts that incorporate a hydrogen-bonding moiety (like a urea or thiourea group) alongside the quaternary ammonium salt can offer enhanced stereocontrol.[9][10]

The Base and Solvent System

A solid inorganic base is typically used, which remains in its own phase. The reaction relies entirely on the PTC to transport the base into the organic phase.

-

Bases: Anhydrous potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are common choices.[11]

-

Solvents: Non-polar or weakly polar aprotic solvents such as toluene, dichloromethane (DCM), or acetonitrile are preferred to minimize the solubility of the inorganic base, thereby reducing the uncatalyzed background reaction.[1]

Detailed Experimental Protocol: α-Fluorination of Acetophenone

This protocol describes a general procedure for the racemic α-fluorination of acetophenone using NFSI and a standard quaternary ammonium catalyst.

Materials and Reagents

| Reagent/Material | Purpose | Typical Grade |

| Acetophenone | Substrate | Reagent Grade, >98% |

| N-Fluorobenzenesulfonimide (NFSI) | Fluorinating Agent | >97% |

| Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalyst | >98% |

| Anhydrous Potassium Carbonate (K₂CO₃) | Base | Powdered, >99% |

| Toluene | Solvent | Anhydrous, >99.8% |

| Ethyl Acetate | Extraction Solvent | ACS Grade |

| Hexanes | Eluent for Chromatography | ACS Grade |

| Saturated NaCl solution (Brine) | Aqueous Wash | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | N/A |

| Silica Gel | Stationary Phase | 230-400 mesh |

Equipment Setup

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Inert atmosphere setup (e.g., nitrogen or argon balloon).

-

Heating mantle or oil bath with temperature control.

-

Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks).

-

Rotary evaporator.

-

Thin-Layer Chromatography (TLC) plate and developing chamber.

Step-by-Step Procedure

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. crdeepjournal.org [crdeepjournal.org]

- 3. organicreactions.org [organicreactions.org]

- 4. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 5. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chiral bifunctional phase transfer catalysts for asymmetric fluorination of β-keto esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone - Google Patents [patents.google.com]

Facile Synthesis of 2-fluoro-1-(4-bromophenyl)ethanone: A Protocol for Nucleophilic Fluorination Using Tetrabutylammonium Fluoride (TBAF)

An Application Note for Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, significantly enhancing metabolic stability, binding affinity, and bioavailability.[1] α-fluoroketones, in particular, are valuable synthons and pharmacophores. This application note provides a detailed, field-tested protocol for the preparation of 2-fluoro-1-(4-bromophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The methodology centers on the nucleophilic fluorination of an α-bromoketone precursor using tetrabutylammonium fluoride (TBAF), a highly effective and soluble fluoride source.[2] We will delve into the mechanistic rationale, provide step-by-step experimental procedures, outline critical safety protocols, and offer a guide for troubleshooting.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The substitution of hydrogen or hydroxyl groups with fluorine can profoundly alter the physicochemical properties of a drug candidate. The high electronegativity and small van der Waals radius of fluorine allow it to act as a bioisostere of a hydroxyl group while resisting metabolic oxidation. Furthermore, the strategic placement of fluorine can modulate the pKa of nearby functional groups, impacting receptor binding and cell permeability. The synthesis of organofluorine compounds, therefore, remains a critical focus in pharmaceutical research and development.[2]

Nucleophilic fluorination is a primary method for creating C-F bonds.[3] The reaction typically follows an SN2 mechanism, where a nucleophilic fluoride ion displaces a suitable leaving group (e.g., bromide, tosylate).[2] The challenge often lies in the fluoride source; simple inorganic fluorides like KF and CsF suffer from low solubility in organic solvents and high lattice energy. Tetrabutylammonium fluoride (TBAF) elegantly circumvents these issues. The large, lipophilic tetrabutylammonium cation effectively shields the fluoride anion, creating a "naked," highly nucleophilic fluoride source that is readily soluble in common organic solvents like tetrahydrofuran (THF) and acetonitrile.[1][2]

This guide focuses on the conversion of 2-bromo-1-(4-bromophenyl)ethanone to 2-fluoro-1-(4-bromophenyl)ethanone, a reaction of significant interest in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) and other pharmaceutical applications.[4][5]

Reaction Mechanism and Pathway

The synthesis is a two-step process beginning with the α-bromination of 1-(4-bromophenyl)ethanone, followed by nucleophilic substitution with TBAF.

-

α-Bromination: The starting acetophenone is selectively brominated at the α-carbon position, typically using a reagent like N-Bromosuccinimide (NBS), to yield the precursor, 2-bromo-1-(4-bromophenyl)ethanone.[6]

-

Nucleophilic Fluorination: The fluoride anion from TBAF acts as a potent nucleophile, attacking the electrophilic α-carbon and displacing the bromide leaving group via an SN2 mechanism. This backside attack results in the formation of the desired 2-fluoro-1-(4-bromophenyl)ethanone.[3]

Figure 1: Overall two-step synthesis pathway.

Detailed Experimental Protocols

Part A: Synthesis of Precursor, 2-bromo-1-(4-bromophenyl)ethanone

Rationale: This protocol utilizes N-Bromosuccinimide (NBS) for a selective and efficient α-bromination. The use of p-toluenesulfonic acid (p-TsOH) as a catalyst facilitates enol formation, which is the reactive species towards NBS.

-

Materials:

-

1-(4-bromophenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 1-(4-bromophenyl)ethanone (1.0 eq) in DCM, add NBS (1.1 eq) and a catalytic amount of p-TsOH·H₂O (0.05 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion (disappearance of starting material, typically 2-4 hours), quench the reaction by adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can often be used directly in the next step or purified by recrystallization from ethanol if necessary.

-

Part B: Nucleophilic Fluorination with TBAF

Rationale: This protocol uses a commercially available 1.0 M solution of TBAF in THF, which is convenient for most lab settings. The reaction is conducted at room temperature to minimize potential side reactions, such as elimination. Polar aprotic solvents like THF are ideal as they solvate the tetrabutylammonium cation, enhancing the nucleophilicity of the fluoride anion.[2]

-

Materials:

-

2-bromo-1-(4-bromophenyl)ethanone

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

-

-

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the crude 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in anhydrous THF.

-

To the stirred solution, add the 1.0 M TBAF solution in THF (1.5 eq) dropwise at room temperature.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (stain with KMnO₄).

-

Once the starting material is consumed, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine (2x) to remove residual TBAF and water-soluble byproducts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 2-fluoro-1-(4-bromophenyl)ethanone as a pure compound.

-

Experimental Workflow and Data

The following diagram and table summarize the key steps and parameters for the fluorination reaction.

Figure 2: Step-by-step experimental workflow for TBAF fluorination.

| Parameter | Value / Condition | Rationale |

| Substrate | 2-bromo-1-(4-bromophenyl)ethanone | Precursor with a good leaving group (Br⁻) at the α-position. |

| Fluorinating Agent | TBAF (1.0 M in THF) | Provides a soluble, highly nucleophilic "naked" fluoride source.[1][2] |

| Equivalents of TBAF | 1.5 eq | A slight excess ensures complete consumption of the starting material. |

| Solvent | Anhydrous THF | Polar aprotic solvent stabilizes the cation, freeing the fluoride anion.[2] |

| Temperature | Room Temperature (~25 °C) | Sufficient for SN2 reaction; minimizes elimination side products. |

| Reaction Time | 4 - 6 hours | Typical duration; should be confirmed by reaction monitoring (TLC). |

| Workup | Aqueous wash / Extraction | Removes excess TBAF and other water-soluble impurities. |

| Purification | Flash Column Chromatography | Standard method for isolating the pure product from non-polar impurities. |

| Expected Yield | 70-85% | Typical yield range for this type of nucleophilic substitution. |

Critical Safety and Handling Precautions

Tetrabutylammonium fluoride is a hazardous substance and must be handled with extreme care. [7]

-

Corrosivity: TBAF can cause severe skin burns and serious eye damage.[7][8] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and chemical safety goggles or a face shield.[9]

-

Flammability: TBAF is commonly supplied in THF, a highly flammable solvent.[10] All operations must be conducted in a certified chemical fume hood, away from ignition sources.[11] Ensure containers are properly grounded to prevent static discharge.[8]

-

Handling: Handle and open containers with care.[10] Use an inert atmosphere (N₂ or Ar) to prevent moisture contamination and for safety.

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

-

Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. Ventilate the area thoroughly.[8]

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive TBAF due to water content. 2. Poor quality starting material. | 1. Commercial TBAF solutions contain water, which can reduce nucleophilicity. For sluggish reactions, consider using anhydrous TBAF or a TBAF-(tBuOH)₄ complex.[3] 2. Verify the purity of the α-bromoketone precursor by NMR. |

| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Competing elimination (E2) reaction. | 1. Increase reaction time or slightly warm the reaction (e.g., to 40 °C), monitoring carefully for side products. 2. Ensure thorough extraction and careful handling during chromatography. 3. The use of a non-polar protic solvent like t-amyl alcohol has been shown to suppress elimination byproducts in some cases.[12][13] |

| Multiple Spots on TLC | 1. Unreacted starting material. 2. Elimination byproduct (alkene). 3. Aryne formation side reaction.[14] | 1. Increase reaction time or equivalents of TBAF. 2. Maintain room temperature; avoid excessive heating. 3. This is less common for α-haloketones but can be a factor with aryl halides. Ensure reaction conditions are not overly basic. |

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 2-fluoro-1-(4-bromophenyl)ethanone using TBAF. This approach leverages a commercially available reagent, proceeds under mild conditions, and delivers the desired product in high yield. By understanding the underlying mechanism and adhering strictly to the safety protocols, researchers in drug development can effectively utilize this methodology to access valuable fluorinated building blocks for the synthesis of next-generation therapeutics and diagnostic agents.

References

-

LookChem. (2026, January 31). Tetrabutylammonium Fluoride: A Powerful Tool for Fluorination and Catalysis. LookChem. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. Wordpress. Retrieved from [Link]

-

Carl ROTH. (2025, August 5). Safety Data Sheet: Tetrabutylammonium fluoride (TBAF) 1 mol/l in THF. Carl ROTH. Retrieved from [Link]

-

Loba Chemie. (2022, January 20). TETRABUTYLAMMONIUM FLUORIDE 1M SOLUTION IN THF - Safety Data Sheet. Loba Chemie. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Tetrabutylammonium fluoride trihydrate, 99%. Cole-Parmer. Retrieved from [Link]

-

Chung, K.-H., et al. (n.d.). Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction. LookChem. Retrieved from [Link]

-

MDPI. (2022, February 18). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. MDPI. Retrieved from [Link]

-

PubMed. (2013, November 15). The use of tetrabutylammonium fluoride to promote N- and O-(11) C-methylation reactions with iodo[(11) C]methane in dimethyl sulfoxide. PubMed. Retrieved from [Link]

-

PMC. (n.d.). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (2011). Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. Organic Chemistry Portal. Retrieved from [Link]

-

Radiology Key. (2017, October 13). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. Retrieved from [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). TBAF Fluorination for Preparing Alkyl Fluorides | Request PDF. ResearchGate. Retrieved from [Link]

-

Journal of Nuclear Medicine. (2025, June 1). A Novel Radiosynthesis of 18F-Labeled Aliphatic Sulfonyl Fluorides with [18F]Fluoride. Journal of Nuclear Medicine. Retrieved from [Link]

-

ResearchGate. (2015, May 18). (PDF) SYNTHESIS OF THE RADIOPHARMACEUTICALS FOR POSITRON EMISSION TOMOGRAPHY. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Facile nucleophilic fluorination of primary alkyl halides using tetrabutylammonium fluoride in a tert-alcohol medium | Request PDF. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production. Google Patents.

-

PubChem. (n.d.). 1-(4-Bromo-2-fluorophenyl)ethan-1-one. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Shows two competing reaction pathways for fluorination of 1 using... ResearchGate. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). Ultrasound Assisted, an Efficient and Selective α-Bromination of Some Acetophenones Using N-Bromosuccinimide. Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

-

ycmou. (n.d.). Tetra-n-butyl ammonium fluoride (TBAF) catalyzed convenient synthesis of 2-arylbenzothiazole in aqueous media. ycmou. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 4. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]

- 6. asianpubs.org [asianpubs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. westliberty.edu [westliberty.edu]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. carlroth.com [carlroth.com]

- 11. lobachemie.com [lobachemie.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

1-(4-Bromophenyl)-2-fluoro-ethanone as pharmaceutical intermediate

An In-Depth Guide to the Application of 1-(4-Bromophenyl)-2-fluoroethanone as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, application, and characterization of 1-(4-bromophenyl)-2-fluoroethanone. This versatile building block is of significant interest in modern pharmaceutical development due to its dual reactive sites, which allow for sequential and diverse molecular elaborations.

Introduction: The Strategic Value of α-Fluoroketones

In medicinal chemistry, the introduction of fluorine into a drug candidate can profoundly influence its pharmacological profile, often enhancing metabolic stability, binding affinity, and lipophilicity. α-Haloketones are a class of highly reactive intermediates pivotal for constructing complex molecular architectures.[1] Specifically, 1-(4-bromophenyl)-2-fluoroethanone emerges as a particularly valuable synthon. It features a reactive α-fluoro-keto moiety, which is an excellent electrophilic site for nucleophilic substitution, and a 4-bromophenyl ring, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This dual functionality enables a modular approach to library synthesis and the construction of complex active pharmaceutical ingredients (APIs).

Physicochemical and Safety Profile

Proper characterization and safe handling are paramount for the successful application of any reactive intermediate.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 1-(4-bromophenyl)-2-fluoroethanone | - |

| Synonyms | 4-Bromo-α-fluoroacetophenone | - |

| CAS Number | 3403-30-5 | [2] |

| Molecular Formula | C₈H₆BrFO | [3][4] |

| Molecular Weight | 217.04 g/mol | [3][4] |

| Appearance | Off-white to yellow solid or oil | [5] |

| Melting Point | 31-35 °C (may vary with purity) | [5] |

Safety and Handling

WARNING: α-Haloketones, including 1-(4-bromophenyl)-2-fluoroethanone, are potent alkylating agents and lachrymators. They should be handled with extreme caution.

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles at all times.

-

Handling: Avoid contact with skin, eyes, and clothing. Due to its low melting point, it may be a solid or liquid at room temperature; handle accordingly. Use only spark-proof tools and equipment.

-

Disposal and Decontamination: Spills and residual reagent in glassware should be quenched carefully with a solution of sodium bisulfite or another suitable nucleophilic scavenger before disposal.

Strategic Applications in Drug Synthesis

The utility of 1-(4-bromophenyl)-2-fluoroethanone lies in its capacity for sequential, orthogonal reactions, making it a powerful tool for building molecular diversity.